Fura-PE3/AM

Descripción general

Descripción

Fura-PE3/AM is a fluorescent calcium (Ca²⁺) indicator derived from the Fura-2 family. It is an acetoxymethyl (AM) ester derivative designed for intracellular Ca²⁺ measurement via ratiometric excitation at 340 nm and 380 nm wavelengths. Its key features include:

- Enhanced intracellular retention: this compound exhibits prolonged retention in the cytoplasm due to reduced compartmentalization into organelles compared to Fura-2/AM .

- Stability: It maintains signal integrity during long-term experiments, making it suitable for dynamic Ca²⁺ flux studies in tissues like skeletal muscle and smooth muscle .

- Calibration: The dissociation constant (Kd) for Ca²⁺ binding is 266 nM, calibrated using the Grynkiewicz equation .

Applications span diverse systems, including murine pancreatic islets , dystrophic skeletal muscle , and pregnant rat myometrium .

Métodos De Preparación

Synthetic Pathway and Chemical Modifications

Core Synthesis Strategy

Fura-PE3/AM is derived from the fluorescent calcium indicator Fura-2, with structural modifications to improve intracellular retention. The synthesis begins with the intermediate FF6, a BAPTA derivative featuring a tert-butyl ester-protected carboxyl group . The critical steps include:

-

Formation of the Phosphorane Intermediate : Triphenylphosphine reacts with tert-butyl bromoacetate in benzene to yield Compound IV, a phosphorane essential for subsequent coupling .

-

Coupling with BAPTA Precursor : Compound IV reacts with the BAPTA-derived aldehyde (Compound III) in dry DMF under basic conditions (K₂CO₃) to form the oxazole ring, a chromophore critical for Ca²⁺-dependent fluorescence .

-

Deprotection and Functionalization : The tert-butyl ester is removed with trifluoroacetic acid (TFA), exposing a carboxyl group for amidation. Methyl 2-(1-piperazine) acetate (Compound XII) is then conjugated via an amide bond, introducing a zwitterionic moiety that reduces dye leakage .

Table 1: Key Synthetic Intermediates and Reaction Conditions

| Intermediate | Reagents/Conditions | Function |

|---|---|---|

| FF6 | tert-butyl bromoacetate, K₂CO₃, DMF | Aliphatic linker with protected carboxyl |

| Compound XII | Methyl 2-(1-piperazine) acetate | Introduces ionizable amine |

| PE3 free acid | KOH (hydrolysis), HCl (acidification) | Generates zwitterionic form |

Acetoxymethyl Esterification

To render Fura-PE3 cell-permeant, the free acid form is converted to the acetoxymethyl (AM) ester. This involves treating the carboxylate with acetoxymethyl bromide in the presence of a base, yielding this compound . The AM esterification is carefully monitored via reverse-phase chromatography to ensure complete esterification without side reactions .

Preparation of Stock and Working Solutions

Stock Solution Formulation

This compound is typically prepared as a 1–10 mM stock solution in anhydrous DMSO. To enhance dissolution, 20% (w/v) Pluronic® F-127 is added at a 1:1 ratio, achieving a final Pluronic concentration of 0.02% in the loading medium . This step is critical for dispersing the hydrophobic AM ester in aqueous buffers.

Table 2: Recommended Stock Solution Components

| Component | Concentration | Purpose |

|---|---|---|

| This compound | 1–10 mM in DMSO | Ensure solubility |

| Pluronic F-127 | 20% (w/v) in DMSO | Prevent aggregation |

Working Solution Optimization

The working solution (1–5 µM) is prepared in a physiological buffer (e.g., Krebs solution) devoid of amine-containing compounds like Tris, which can quench fluorescence . For Ca²⁺-free conditions, buffers are supplemented with EGTA (1–5 mM) to chelate residual Ca²⁺ .

Cell-Loading Protocols

Suspension and Adherent Cells

Cells are incubated with the this compound working solution for 15–60 minutes at 4–37°C, depending on cell type and permeability . Lower temperatures (4°C) reduce compartmentalization into organelles, while longer incubations (60 minutes) ensure uniform dye distribution .

Table 3: Loading Parameters for Common Cell Types

| Cell Type | Incubation Time | Temperature | [Dye] |

|---|---|---|---|

| Lymphoma (T cells) | 30 minutes | 37°C | 1 µM |

| Skeletal myofibers | 60 minutes | Room temp | 1 µM |

| Arteriolar smooth muscle | 1 hour | 30–37°C | 1 µM |

Post-Loading Procedures

After loading, cells are washed for 15–60 minutes in dye-free buffer to remove extracellular AM ester and hydrolyze intracellular esters to the active acid form . Methoxyverapamil (D600, 10 µM) is often included during washing to inhibit voltage-gated Ca²⁺ channels in electrophysiological studies .

Comparative Advantages Over Fura-2/AM

Reduced Leakage and Compartmentalization

This compound exhibits <10% leakage over 4 hours in myofibers, compared to >50% for Fura-2/AM . This is attributed to its zwitterionic structure, which minimizes interactions with organic anion transporters .

Magnesium Insensitivity

Excitation spectra of Fura-PE3 show negligible shifts at physiological Mg²⁺ concentrations (1–5 mM), unlike Fura-2, which requires Mg²⁺-free buffers for accurate Ca²⁺ measurements .

Table 4: Spectral Properties of Fura-PE3 vs. Fura-2

| Property | Fura-PE3 | Fura-2 |

|---|---|---|

| λₑₓ (low Ca²⁺) | 364 nm | 362 nm |

| λₑₓ (high Ca²⁺) | 335 nm | 338 nm |

| Mg²⁺ Kd | >10 mM | 1–2 mM |

Physicochemical and Analytical Characterization

Calcium Affinity and pH Stability

Fura-PE3 has a Ca²⁺ dissociation constant (Kd) of 224 nM at pH 7.2, comparable to Fura-2 (145 nM) . However, its Kd varies by <10% across pH 6.5–7.5 due to the aliphatic spacer insulating the BAPTA ring from the piperazine amine’s protonation state .

Hydrolysis Kinetics

In vivo hydrolysis of this compound occurs within 30 minutes, as confirmed by a shift in emission maxima from 502 nm (ester) to 495 nm (acid) . This rapid hydrolysis enables real-time Ca²⁺ imaging without prolonged waiting periods .

Troubleshooting and Best Practices

-

Incomplete Hydrolysis : Prolonged incubation (>60 minutes) or elevated temperatures (37°C) may be needed for stubborn cell types .

-

Fluorescence Quenching : Avoid phenol red-containing media and ensure buffers are Mg²⁺-free if using Fura-2 .

-

Dye Aggregation : Sonicate stock solutions briefly (10 seconds) before use to disperse particulates .

Análisis De Reacciones Químicas

Types of Reactions

Fura-PE3/AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are hydrolyzed by intracellular esterases, releasing the active form of the dye. This hydrolysis is crucial for trapping the dye within the cytosol, allowing it to bind to calcium ions.

Common Reagents and Conditions

Hydrolysis: The hydrolysis of acetoxymethyl ester groups is facilitated by intracellular esterases.

Solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for cell loading.

Major Products

The major product of the hydrolysis reaction is the active form of Fura-PE3, which can bind to calcium ions and emit fluorescence upon excitation.

Aplicaciones Científicas De Investigación

Calcium Imaging in Neuronal Studies

Fura-PE3/AM has been instrumental in the field of neuroscience, particularly for calcium imaging in neuronal networks. Researchers have developed techniques to load large populations of neurons with this compound using pressure ejection methods, allowing for the study of calcium transients in response to synaptic activity.

Case Study:

In a study involving mouse brain tissue, researchers successfully used this compound to visualize calcium dynamics during neuronal activation. The results demonstrated that calcium influx was closely associated with synaptic stimulation, providing insights into neuronal communication and plasticity .

Cancer Research

This compound is also utilized in cancer research to investigate the role of calcium signaling in tumor cell behavior. For instance, studies have shown that alterations in intracellular calcium levels can influence cell proliferation and migration in non-small cell lung cancer.

Case Study:

A549 lung cancer cells loaded with this compound exhibited increased intracellular calcium levels upon stimulation, correlating with enhanced cell proliferation and migration. This suggests a potential role for calcium signaling pathways in cancer progression and chemoresistance .

Muscle Physiology

The compound has been applied in studies examining smooth muscle contraction mechanisms. By measuring intracellular calcium concentrations, researchers can elucidate how different factors influence muscle contraction and relaxation.

Case Study:

In experiments involving cerebral arteriolar smooth muscle cells, this compound was used to demonstrate that depletion of sarcoplasmic reticulum calcium stores activates store-operated calcium channels, leading to sustained increases in intracellular calcium without causing muscle contraction .

Advantages Over Other Calcium Indicators

This compound offers several advantages compared to other calcium indicators:

Mecanismo De Acción

Fura-PE3/AM exerts its effects by binding to calcium ions within the cell. Upon entering the cell, the acetoxymethyl ester groups are hydrolyzed by intracellular esterases, releasing the active form of the dye. This active form binds to calcium ions, causing a shift in its fluorescence emission spectrum. The fluorescence intensity can be measured to determine the concentration of intracellular calcium.

Comparación Con Compuestos Similares

Fura-PE3/AM vs. Fura-2/AM

Key Findings :

- In rabbit cardiomyocytes, this compound’s ratio signal is markedly smaller than Fura-2/AM’s, limiting its utility in systems requiring high sensitivity .

- In dystrophic (mdx) mouse skeletal muscle, this compound outperforms Fura-2/AM due to its stability and reduced compartmentalization .

This compound vs. Fura-2 LR/AM

Fura-2 LR/AM (Leak-Resistant) shares structural and functional similarities with this compound:

Key Findings :

- Both probes are optimized for reduced leakage, but Fura-2 LR/AM has distinct spectral properties and higher cost .

This compound vs. Fluo-3/AM

Fluo-3/AM is a single-wavelength Ca²⁺ indicator with different mechanistic properties:

Key Findings :

- Fluo-3/AM is preferred for high-throughput screening due to its intensity-based signal, whereas this compound is better for quantitative Ca²⁺ dynamics .

Research Implications

- Cardiomyocyte Studies : this compound’s low signal amplitude limits its use in cardiac cells, where Fura-2/AM remains standard .

- Muscle and Smooth Muscle : this compound’s stability makes it ideal for prolonged experiments in skeletal and uterine smooth muscle .

- Cost-Effectiveness : At $75.00 per 50 µg, this compound is more affordable than Fura-2 LR/AM ($294.00) .

Actividad Biológica

Fura-PE3/AM is a cell-permeant calcium indicator extensively utilized in biological research to measure intracellular calcium concentrations. This compound, an acetoxymethyl ester derivative of Fura-PE3, exhibits unique properties that make it particularly valuable for studying calcium signaling in live cells. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound has the chemical formula C₅₅H₆₃N₅O₂₉ and a molecular weight of 1258.10 g/mol. It operates by undergoing hydrolysis in the presence of intracellular esterases, converting into its active form, Fura-PE3. This transformation is essential for its function as a calcium indicator. Upon binding to calcium ions, Fura-PE3 exhibits a change in fluorescence intensity, which can be quantified using fluorescence microscopy or spectroscopy.

Key Features:

- Cell-permeant: Allows for easy entry into cells.

- Leak-resistant: Minimizes loss of the dye from cells, leading to more accurate measurements.

- Fluorescence change: The ratio of fluorescence intensities at different wavelengths (340 nm and 380 nm) indicates calcium ion concentrations.

Applications in Research

This compound is primarily used to monitor intracellular calcium levels, which are crucial for various cellular processes such as muscle contraction, neurotransmitter release, and signal transduction pathways. Its ability to provide real-time measurements allows researchers to investigate dynamic changes in calcium concentrations in response to various stimuli.

Table 1: Comparison of Calcium Indicators

| Indicator | Cell Permeability | Leak Resistance | Spectral Properties |

|---|---|---|---|

| Fura-2/AM | Yes | Moderate | Dual wavelength |

| This compound | Yes | High | Dual wavelength |

| Fluo-4/AM | Yes | Low | Single wavelength |

Study 1: Tachykinin-Induced Contractions

In a study investigating tachykinin-induced contractions in rabbit corpus cavernosum strips, researchers loaded the tissues with 50 µM this compound. The fluorescence ratio was monitored to assess changes in cytosolic calcium concentration ([Ca²⁺]i). Results indicated that tachykinins significantly elevated [Ca²⁺]i, correlating with muscle contractions .

Study 2: Store-Operated Calcium Influx

Another study explored store-operated calcium influx in cerebral arteriolar smooth muscle cells using this compound to measure [Ca²⁺]i. The findings revealed that depletion of sarcoplasmic reticulum Ca²⁺ activated store-operated channels (SOCs), leading to sustained elevations in [Ca²⁺]i without causing vascular constriction .

Study 3: Cancer Research

A recent investigation utilized this compound to assess the role of TRPC1 channels in cancer stemness and chemoresistance. A549 lung cancer cells were treated with 2 µM this compound, revealing that targeting TRPC1 could attenuate cancer stemness via suppression of the PI3K/AKT signaling pathway .

Q & A

Basic Research Questions

Q. How should researchers design experiments using Fura-PE3/AM to measure intracellular calcium dynamics accurately?

Methodological Answer: this compound is a ratiometric calcium indicator requiring dual-excitation wavelengths (e.g., 340 nm and 380 nm) for precise measurements. Researchers should:

- Use a fluorescence microscope or plate reader equipped with dual-wavelength excitation capabilities.

- Optimize loading conditions (e.g., incubation time, temperature, and concentration of this compound) to avoid cytotoxicity while ensuring sufficient dye internalization .

- Include controls (e.g., calcium-free buffers, ionomycin treatment) to validate signal specificity.

- Reference protocols from foundational studies using similar indicators (e.g., Fura-2) to ensure methodological rigor .

Q. What are the critical steps for calibrating this compound fluorescence signals in live-cell imaging?

Methodological Answer: Calibration involves:

In situ calibration : Treat cells with ionophores (e.g., ionomycin) in calcium-free (EGTA-containing) and saturating calcium buffers to establish Rₘᵢₙ and Rₘₐₓ values.

Ratio calculation : Apply the formula [Ca²⁺] = Kd × (R − Rₘᵢₙ)/(Rₘₐₓ − R) × (Sf₂/Sb₂), where Kd is the dissociation constant (determined experimentally).

Validate calibration using parallel measurements with alternative indicators (e.g., Fluo-4) to detect discrepancies .

Q. How can researchers mitigate photobleaching or compartmentalization of this compound during prolonged imaging?

Methodological Answer:

- Reduce light exposure by using lower excitation intensities or shorter exposure times.

- Add pluronic acid (0.02–0.1%) to improve dye solubility and reduce aggregation.

- Verify intracellular localization via confocal microscopy to confirm cytosolic (not organelle-bound) distribution .

Advanced Research Questions

Q. How should researchers resolve contradictory calcium signaling data obtained with this compound in heterogeneous cell populations?

Methodological Answer:

- Perform single-cell analysis instead of population-averaged measurements to account for cell-to-cell variability.

- Combine this compound with cell-type-specific markers (e.g., fluorescent antibodies) to stratify data by subpopulations.

- Validate findings using orthogonal methods, such as electrophysiology or genetically encoded calcium indicators (e.g., GCaMP) .

Q. What experimental strategies optimize this compound loading in cells with low esterase activity (e.g., primary neurons or aged tissues)?

Methodological Answer:

- Pre-treat cells with esterase-enhancing agents (e.g., β-escin) to improve AM ester hydrolysis.

- Increase incubation time (up to 60 minutes) at 37°C under controlled CO₂ levels.

- Test alternative loading temperatures (e.g., room temperature) to balance dye retention and cell viability .

Q. How can researchers address potential interference from cofactors (e.g., Mg²⁺ or pH fluctuations) when using this compound?

Methodological Answer:

- Use metal chelators (e.g., EDTA) in buffers to minimize Mg²⁺ interference.

- Monitor pH using parallel indicators (e.g., BCECF-AM) and adjust imaging media to maintain physiological pH (7.2–7.4).

- Validate calcium measurements in pH-controlled conditions to isolate pH-dependent artifacts .

Q. What statistical approaches are recommended for analyzing time-lapse this compound data in dynamic systems (e.g., oscillatory calcium signals)?

Methodological Answer:

- Apply Fourier or wavelet analysis to quantify oscillation frequency and amplitude.

- Use bootstrapping or Monte Carlo simulations to assess significance in noisy datasets.

- Report effect sizes and confidence intervals to avoid overinterpreting small fluctuations .

Q. How can researchers ensure reproducibility of this compound-based studies across laboratories?

Methodological Answer:

- Publish raw fluorescence ratios and calibration parameters alongside processed [Ca²⁺] values.

- Adhere to FAIR data principles by depositing datasets in repositories like Zenodo or Figshare.

- Document detailed protocols for dye preparation, imaging settings, and analysis pipelines .

Q. Ethical and Methodological Considerations

Q. What ethical considerations apply when using this compound in human-derived cell lines or clinical samples?

Methodological Answer:

- Obtain institutional review board (IRB) approval for studies involving human tissues.

- Ensure compliance with data privacy regulations (e.g., GDPR) when handling patient-derived samples.

- Disclose potential conflicts of interest, such as corporate funding for dye procurement .

Q. How can peer reviewers critically assess this compound-based methodologies in submitted manuscripts?

Methodological Answer:

- Scrutinize calibration steps, including Rₘᵢₙ/Rₘₐₓ validation and Kd documentation.

- Evaluate controls for dye leakage, photobleaching, and nonspecific binding.

- Check for transparency in raw data availability and statistical rigor .

Q. Cross-Disciplinary Applications

Q. What advancements in imaging technology could enhance this compound’s utility in studying organelle-specific calcium signaling?

Methodological Answer:

Propiedades

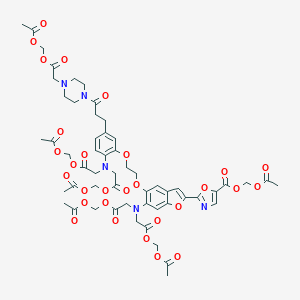

IUPAC Name |

acetyloxymethyl 2-[5-[2-[5-[3-[4-[2-(acetyloxymethoxy)-2-oxoethyl]piperazin-1-yl]-3-oxopropyl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H63N5O29/c1-33(61)76-27-82-49(68)22-57-11-13-58(14-12-57)48(67)10-8-39-7-9-41(59(23-50(69)83-28-77-34(2)62)24-51(70)84-29-78-35(3)63)44(17-39)74-15-16-75-45-18-40-19-46(54-56-21-47(89-54)55(73)87-32-81-38(6)66)88-43(40)20-42(45)60(25-52(71)85-30-79-36(4)64)26-53(72)86-31-80-37(5)65/h7,9,17-21H,8,10-16,22-32H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAZNAYDEAJZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H63N5O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583191 | |

| Record name | (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1258.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172890-84-5 | |

| Record name | (Acetyloxy)methyl 2-[5-(2-{5-[3-(4-{2-[(acetyloxy)methoxy]-2-oxoethyl}piperazin-1-yl)-3-oxopropyl]-2-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)phenoxy}ethoxy)-6-(bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.